7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine family, characterized by a benzene ring fused to a thiazepine ring. Its structure features a chlorine atom at the seventh position and four hydrogen atoms at the tetrahydro positions. This compound is notable for its pharmacological significance, particularly in medicinal chemistry as a potential scaffold for drug development.
This compound is classified under the broader category of benzothiazepines, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis of benzothiazepines has been extensively studied, with various methods developed to produce derivatives with enhanced efficacy and selectivity .
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through several methods:
The molecular formula of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is . The InChI code for this compound is 1S/C9H10ClNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2
, and its InChI key is JXKZQOZVJYQXPL-UHFFFAOYSA-N
. The structure features:
The stereochemistry of the compound contributes significantly to its biological activity.
7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine can participate in various chemical reactions:
The mechanism of action for compounds like 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine primarily involves interaction with specific biological targets:
Research indicates that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as Hep G-2 (human liver cancer), suggesting their potential as therapeutic agents .
The physical properties of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine include:
Chemical properties include:
These properties influence its bioavailability and therapeutic efficacy .
7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:
The 1,5-benzothiazepine scaffold represents a privileged heterocyclic structure in drug discovery, characterized by a benzene ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur atoms at the 1- and 5-positions. This core exhibits exceptional "pharmacophoric versatility," enabling interactions with diverse biological targets across cardiovascular, central nervous system (CNS), metabolic, and oncology therapeutic domains [1] [4]. The scaffold’s adaptability stems from several key features:
Clinically validated derivatives include the calcium channel blocker diltiazem (cardiovascular), the antipsychotic quetiapine (CNS), and the antidepressant thiazesim, demonstrating the scaffold’s therapeutic relevance [1] [3]. Halogenation—particularly chlorination at the 7-position—has emerged as a strategic modification for enhancing bioactivity and target selectivity, exemplified by 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine and its analogs.
The therapeutic exploration of 1,5-benzothiazepines began in the 1960s with the serendipitous discovery of diltiazem (approved 1982), synthesized during investigations into antispasmodic agents. Diltiazem’s mechanism as a voltage-gated calcium channel blocker established 1,5-benzothiazepines as viable cardiovascular drugs [1] [4]. Subsequent structural optimization yielded:
Table 1: Evolution of Clinically Significant 1,5-Benzothiazepines
Compound | Therapeutic Class | Key Structural Features | Year Introduced |
---|---|---|---|
Diltiazem | Calcium Channel Blocker | 2-(4-Methoxyphenyl), 3-acetoxy, 5-dimethylaminoethyl | 1982 |
Thiazesim | Antidepressant | 2-Phenyl, 3-hydroxy, 5-(dimethylaminoethyl) | 1970s |
Clentiazem | Calcium Channel Blocker | 2,3-Diacetate derivative of diltiazem | 1990s (Japan) |
Quetiapine | Antipsychotic | Dibenzothiazepine structure | 1997 |
Synthetic methodologies evolved from classical chalcone-aminothiophenol condensations (requiring harsh solvents, extended reaction times) toward green chemistry approaches. For example, polyethylene glycol (PEG)-mediated synthesis achieved >95% yields in <60 minutes, enabling efficient halogenated analog production [2] [7]. Concurrently, computational analyses revealed the scaffold’s unique three-dimensional pharmacophore space, accommodating substituents critical for target engagement across protein classes [8] [9].
Halogenation—particularly chlorination—serves as a cornerstone strategy for optimizing benzothiazepine bioactivity. Halogens influence drug-receptor interactions through:
Table 2: Impact of Halogen Substituents on Benzothiazepine Bioactivity
Halogen Position | Compound Example | Biological Activity (vs. Non-Halogenated) | Key Findings |
---|---|---|---|
7-Chloro | GW-577 (Preclinical) | Lipoprotein disorder therapy | 5–8x ↑ potency in bile acid transporter inhibition vs. H-analog [1] |
7-Chloro | Compound 2c (Research) | Anticancer (Hep G-2 liver cancer) | IC₅₀ = 3.29 ± 0.15 µM (Std. drug IC₅₀ = 4.68 µM) [2] |
8-Bromo | GW-577 | Preclinical candidate | Enhanced metabolic stability vs. chloro analogs |
7-Fluoro | Research analogs | Antimalarial (P. falciparum) | Moderate ↑ cytochrome bc1 inhibition vs. Cl/Br |
Notably, 7-chloro derivatives consistently outperform other halogen positions in diverse assays. In anticancer screening, 7-chloro-1,5-benzothiazepine 2c demonstrated superior cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 3.29 µM) compared to 7-fluoro (IC₅₀ = 12.4 µM) and 7-bromo (IC₅₀ = 8.7 µM) analogs synthesized via PEG-400 methods [2]. Molecular docking attributed this to optimal halogen bonding with kinase ATP pockets and enhanced π-stacking from the electron-deficient ring [8]. Similarly, 7-Cl substitution in anti-HIV benzothiazepines improved reverse transcriptase inhibition by 15-fold over unsubstituted cores [3].
The 7-position on the benzothiazepine aromatic ring offers distinct advantages for chemical modification and target engagement:
Electronic Modulation: Quantum mechanical studies confirm that 7-Cl induces the greatest electron deficiency at C4/C5 of the thiazepine ring among ortho-substituted halogens. This polarization enhances hydrogen-bond donation from the N5-H group (critical for ACE inhibition) and stabilizes the boat conformation of the thiazepine ring [7].
Stereochemical Consequences: X-ray crystallography of 7-chloro derivatives reveals a consistent dihedral angle distortion of 8–12° between the fused ring systems. This twist optimizes binding to G-protein coupled receptors (e.g., angiotensin II type 1 receptor) by mimicking the bioactive conformation of endogenous peptides [8].
Target-Specific Applications:
Table 3: Biological Activities of Key 7-Chloro-1,5-Benzothiazepine Derivatives
Compound Name/Structure | Primary Target/Activity | Key Pharmacological Data | Structural Insights |
---|---|---|---|
7-Chloro-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Antiangiogenic/Antioxidant | 88% DPPH scavenging at 100 µg/mL (BHT = 72%) [3] | Planar conformation enables radical stabilization |
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | Calcium channel modulation (Research) | Synthesized building block [6] | Methyl at C2 enhances ring puckering |
KT-363 (Phase II) | Antihypertensive/Ca²⁺ antagonist | Superior hemodynamic effects vs. diltiazem [1] | Dimethoxyphenylethyl-β-alanyl at N5 |
The 7-chloro position also minimizes metabolic deactivation. Cytochrome P450 oxidation occurs preferentially at C8/C9 in unsubstituted benzothiazepines, while 7-Cl blocks this site, extending plasma half-life by 40–60% in rat liver microsome studies [7] [9]. Consequently, 7-chloro substitution represents a strategic tool for balancing potency, selectivity, and drug-like properties in next-generation benzothiazepines.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2